2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3, a keto group at position 5, and a benzenesulfonate group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of methylhydrazine with an acetylenic ketone in ethanol, which provides the pyrazole ring structure . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-Sulfophenyl)-3-methyl-2-pyrazoline-5-one
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanohydrazide
Uniqueness
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate is unique due to its specific substitution pattern and the presence of the benzenesulfonate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
669064-43-1 |
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Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(3-methyl-5-oxo-4H-pyrazol-1-yl) benzenesulfonate |
InChI |
InChI=1S/C10H10N2O4S/c1-8-7-10(13)12(11-8)16-17(14,15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
RKOSUOXFZGVZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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